3-Azido-1-methyl-1,2,4-triazole;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-1-methyl-1,2,4-triazole;nitric acid: is a compound that combines the azido group with a triazole ring, specifically the 1,2,4-triazole isomer. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The azido group is known for its high reactivity, making this compound a valuable intermediate in organic synthesis and other chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the diazotization of 3,5-diamino-1,2,4-triazole followed by substitution with sodium azide . This reaction is usually carried out under controlled conditions to ensure the selective formation of the azido compound.
Industrial Production Methods: Industrial production of 3-Azido-1-methyl-1,2,4-triazole may involve large-scale diazotization and azidation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Azido-1-methyl-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted triazoles.
Reduction Reactions: The azido group can be reduced to an amine, resulting in the formation of 3-amino-1-methyl-1,2,4-triazole.
Oxidation Reactions: The compound can undergo oxidation to form nitro derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide, bromoacetone, and methyl vinyl ketone are common reagents used in substitution reactions.
Reduction: Hydrogen gas or other reducing agents are used for the reduction of the azido group.
Oxidation: Nitric acid or other oxidizing agents are employed for oxidation reactions.
Major Products:
Substitution: N-substituted 3- and 5-azido-1,2,4-triazoles.
Reduction: 3-amino-1-methyl-1,2,4-triazole.
Oxidation: Nitro derivatives of the triazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Azido-1-methyl-1,2,4-triazole is used as an intermediate in the synthesis of various organic compounds. Its high reactivity makes it valuable in click chemistry and other synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of azido groups on biological systems. It can be incorporated into biomolecules to investigate their interactions and functions .
Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery .
Industry: In the industrial sector, 3-Azido-1-methyl-1,2,4-triazole is used in the production of advanced materials and explosives.
Wirkmechanismus
The mechanism of action of 3-Azido-1-methyl-1,2,4-triazole involves the reactivity of the azido group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes and receptors, to exert their effects . The specific pathways involved depend on the nature of the reaction and the target molecule.
Vergleich Mit ähnlichen Verbindungen
3-Azido-5-amino-1,2,4-triazole: Similar in structure but with an amino group instead of a methyl group.
3,5-Diazido-1,2,4-triazole: Contains two azido groups, increasing its reactivity.
1-Amino-1,2,3-triazole: An isomer with different nitrogen positioning in the triazole ring.
Uniqueness: 3-Azido-1-methyl-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the azido group in combination with the methyl group on the triazole ring makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
828268-62-8 |
---|---|
Molekularformel |
C3H5N7O3 |
Molekulargewicht |
187.12 g/mol |
IUPAC-Name |
3-azido-1-methyl-1,2,4-triazole;nitric acid |
InChI |
InChI=1S/C3H4N6.HNO3/c1-9-2-5-3(7-9)6-8-4;2-1(3)4/h2H,1H3;(H,2,3,4) |
InChI-Schlüssel |
TZYARPNJCOJKKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=N1)N=[N+]=[N-].[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.